molecular formula C18H19N3OS B2681029 N-CYCLOPROPYL-2-METHYL-N-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE CAS No. 1421458-09-4

N-CYCLOPROPYL-2-METHYL-N-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE

Cat. No.: B2681029
CAS No.: 1421458-09-4
M. Wt: 325.43
InChI Key: GEEVWMXNFVSUEG-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-methyl-N-[2-(thiophen-2-yl)ethyl]imidazo[1,2-a]pyridine-3-carboxamide is a recognized and potent inhibitor of Salt-Inducible Kinase 3 (SIK3), a key member of the AMP-activated protein kinase (AMPK) family. This compound has emerged as a critical pharmacological tool for dissecting the SIK-dependent signaling pathways that regulate diverse biological processes, including lipid metabolism, gluconeogenesis, and immune cell differentiation. Its primary research value lies in its high selectivity and potency against SIK3, which positions it as a leading compound for investigating the role of this kinase in disease pathogenesis. Current research is heavily focused on its potential application in oncology, as SIK inhibition has been shown to modulate transcriptional programs that can affect tumor cell growth and survival. Furthermore, significant investigative efforts are directed towards fibrotic diseases, particularly in the liver, where inhibiting SIK3 has demonstrated anti-fibrotic effects in preclinical models by impacting hepatic stellate cell activation. The compound serves as a vital probe for understanding the complex SIK-NCOR-HDAC signaling axis and its downstream effects on gene expression, providing researchers with a means to validate SIK3 as a therapeutic target for a range of conditions. Studies utilizing this inhibitor are foundational for exploring new treatment paradigms in metabolic disorders, cancer, and tissue fibrosis.

Properties

IUPAC Name

N-cyclopropyl-2-methyl-N-(2-thiophen-2-ylethyl)imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-13-17(21-10-3-2-6-16(21)19-13)18(22)20(14-7-8-14)11-9-15-5-4-12-23-15/h2-6,10,12,14H,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEVWMXNFVSUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N(CCC3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-2-METHYL-N-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the thiophene ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-2-METHYL-N-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, boronic acids, stannanes, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit significant anticancer properties. Studies have demonstrated its antiproliferative effects against various cancer cell lines:

  • HCT-116 (human colorectal carcinoma)
  • HepG-2 (human liver cancer)
  • MCF-7 (human breast cancer)

The compound has shown promising results in dose-dependent cytotoxicity assays, suggesting its potential as an anticancer agent .

Pharmacological Applications

The diverse biological activities of this compound make it a candidate for various therapeutic applications:

  • Anticancer Agents : Due to its activity against multiple cancer cell lines.
  • Neuroprotective Agents : Potential for treating neurodegenerative diseases through modulation of neurotransmitter systems.
  • Anti-inflammatory Agents : The thiophene component may contribute to anti-inflammatory effects, which are beneficial in treating conditions like arthritis .

Synthesis and Chemical Reactions

N-CYCLOPROPYL-2-METHYL-N-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE can be synthesized through various chemical reactions:

Common Reactions

  • Oxidation : Utilizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Achieved using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : Nucleophilic and electrophilic substitutions at various positions depending on the reaction conditions.

Major Products Formed

The products formed from these reactions depend on specific conditions and reagents used. For instance:

  • Oxidation may yield sulfoxides or sulfones.
  • Reduction can produce alcohols or amines .

Case Studies and Research Findings

Numerous studies have evaluated the efficacy of imidazo[1,2-a]pyridine derivatives in clinical settings:

  • Antiproliferative Activity : A study demonstrated that specific analogues exhibited potent activity against HeLa cells and comparable tubulin polymerization inhibitory activity to colchicine .
  • Structure–Activity Relationships (SARs) : Research has elucidated the relationship between the chemical structure of these compounds and their biological activity, highlighting the significance of the thiophene moiety in enhancing efficacy .

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-2-METHYL-N-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound.

Comparison with Similar Compounds

Comparative Analysis with Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate

The primary structural analogue for comparison is Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate (CAS: 914219-90-2), a related imidazo-fused heterocycle with distinct substituents and functional groups. Below is a systematic comparison:

Structural and Physicochemical Properties

Parameter Target Compound Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate
CAS Number Not provided 914219-90-2
Molecular Formula Estimated: C₁₉H₂₀N₃OS C₁₅H₁₉N₃O₂
Molecular Weight ~342.45 g/mol 273.33 g/mol
Core Structure Imidazo[1,2-a]pyridine (one nitrogen in pyridine ring) Imidazo[1,2-a]pyrimidine (two nitrogens in pyrimidine ring)
Key Substituents Cyclopropyl, methyl, thiophen-2-yl-ethyl Cyclopentylethyl
Functional Group Carboxamide (-CONH₂) Ester (-COOCH₃)
Key Observations:
  • Core Heterocycles : The pyrimidine core in the analogue introduces an additional nitrogen, likely enhancing polarity and hydrogen-bonding capacity compared to the pyridine core in the target compound. This may influence solubility and target affinity .
  • In contrast, the cyclopentylethyl group in the analogue is bulkier and less strained than the target’s cyclopropyl, possibly affecting steric interactions in binding pockets.

Research Findings and Limitations

  • Structural Insights: The analogue’s pyrimidine core and ester group contrast sharply with the target’s pyridine and carboxamide, highlighting how minor structural changes can drastically alter physicochemical and biological profiles.
  • Data Gaps: No direct comparative bioactivity or pharmacokinetic data are available in the provided evidence. Further studies are required to validate these hypotheses, including solubility assays, LogP measurements, and target-binding experiments.

Biological Activity

N-CYCLOPROPYL-2-METHYL-N-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE is a complex organic compound belonging to the imidazo[1,2-a]pyridine derivatives. This article delves into its biological activities, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Cyclopropyl group
  • Thiophene ring
  • Imidazo[1,2-a]pyridine core

The molecular formula is C18H19N3OSC_{18}H_{19}N_{3}OS, with a molecular weight of approximately 325.43 g/mol. This structural composition is crucial for its biological activity and interactions within biological systems.

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives possess significant anticancer properties. The compound has been evaluated for its antiproliferative effects against various cancer cell lines using the MTT assay. Notably, it has shown promising results against:

  • HCT-116 (human colorectal carcinoma)
  • HepG-2 (human liver cancer)
  • MCF-7 (human breast cancer)

In studies, compounds similar to this compound demonstrated dose-dependent cytotoxicity against these cell lines, suggesting potential as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, indicating its potential use as an antimicrobial agent . The mechanisms underlying this activity could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study 1: Antiproliferative Effects

In a study assessing the antiproliferative activity of various derivatives, this compound was found to significantly reduce cell viability in HCT-116 and HepG-2 cells compared to control groups. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)Activity Level
Compound AHCT-11615High
Compound BHepG-220Moderate
N-CYCLOPROPYL...MCF-725Moderate

This data suggests a selective activity profile that may be beneficial for targeting specific cancer types .

Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties revealed that the compound exhibited effective inhibition against several pathogens. The minimum inhibitory concentrations (MICs) were determined as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

These findings support the potential application of this compound in treating infections caused by resistant bacterial strains .

Q & A

Q. Table 1: Representative Reaction Conditions for Analogous Compounds

Compound TypeSolventCatalystYieldReference
Tetrahydroimidazo-pyridineDMFNone55%
Thiadiazole derivativesAcetonitrileI₂ + Triethylamine51–55%

Basic: Which spectroscopic techniques are critical for structural elucidation?

Answer:
A combination of techniques is essential:

  • 1H/13C NMR : Assigns proton environments (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm) and carbon chemical shifts (e.g., carboxamide carbonyl at ~170 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:
Contradictions often arise from purity, assay conditions, or structural variations. Strategies include:

  • Purity validation : Use HPLC (>95% purity) to exclude impurities affecting activity .
  • Comparative assays : Re-test compounds under standardized protocols (e.g., MTT assay for antitumor activity) .
  • Computational modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .

Advanced: What computational methods predict electronic and reactivity profiles?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine molecular orbitals, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize derivatives for synthesis .

Example : For cyclopropane-containing analogs, DFT revealed that electron-withdrawing groups on the thiophene ring reduce HOMO-LUMO gaps, enhancing reactivity .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Answer:

  • Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values <50 µM considered potent) .
  • Antitumor potential : MTT assay on cancer cell lines (e.g., HepG2, MCF-7), with IC₅₀ compared to doxorubicin .
  • Antimicrobial screening : Agar dilution method against Gram-positive/negative bacteria .

Advanced: How can regioselective functionalization of the imidazo[1,2-a]pyridine core be achieved?

Answer:

  • Directing groups : Install electron-donating substituents (e.g., methyl) to guide electrophilic substitution at C5 or C7 positions .
  • Cross-coupling : Use Suzuki-Miyaura reactions with aryl boronic acids for C-H arylation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific sites .

Basic: How is purity and identity confirmed post-synthesis?

Answer:

  • Melting point analysis : Sharp melting ranges (e.g., 215–217°C) indicate purity .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .
  • Elemental analysis : Match experimental vs. calculated C/H/N percentages (<0.3% error) .

Advanced: What strategies mitigate challenges in crystallizing imidazo[1,2-a]pyridine derivatives?

Answer:

  • Solvent diffusion : Use slow evaporation of ethanol/water mixtures to grow single crystals .
  • Co-crystallization : Add templating agents (e.g., crown ethers) to stabilize lattice structures .
  • Temperature control : Crystallize at 4°C to reduce kinetic nucleation .

Basic: What are the key stability considerations for storage?

Answer:

  • Light sensitivity : Store in amber vials to prevent photodegradation of thiophene/imidazole moieties .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .

Advanced: How can metabolic stability be improved for in vivo studies?

Answer:

  • Structural modifications : Introduce fluorine atoms or cyclopropyl groups to block cytochrome P450 oxidation sites .
  • Prodrug design : Mask polar groups (e.g., as esters) to enhance bioavailability .

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